Aripiprazol-N-Oxid
Übersicht
Beschreibung
Aripiprazole N-oxide is a derivative of the antipsychotic drug aripiprazole It is an important metabolite and intermediate in the synthesis of aripiprazole-related compounds Aripiprazole is widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder
Wissenschaftliche Forschungsanwendungen
Aripiprazol-N-oxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese neuer Aripiprazol-Derivate verwendet.
Biologie: Untersucht auf seine möglichen Auswirkungen auf verschiedene biologische Pfade.
Medizin: Untersucht auf seine pharmakologischen Eigenschaften und möglichen therapeutischen Anwendungen.
Industrie: In der Entwicklung neuer Antipsychotika und verwandter Verbindungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound ähnelt dem von Aripiprazol. Es wirkt als partieller Agonist an Dopamin-D2-Rezeptoren und Serotonin-5-HT1A-Rezeptoren, während es gleichzeitig Serotonin-5-HT2A-Rezeptoren antagonisiert. Dieses einzigartige Rezeptorprofil trägt zu seinen antipsychotischen und stimmungsstabilisierenden Wirkungen bei. Die N-Oxid-Form kann unterschiedliche pharmakokinetische Eigenschaften aufweisen, die ihre Verteilung und den Metabolismus im Körper beeinflussen .
Ähnliche Verbindungen:
Brexpiprazol: Ein weiteres Antipsychotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Rezeptoraffinität.
Cariprazin: Teilt die partielle Agonistenaktivität an Dopaminrezeptoren, weist aber ein abweichendes pharmakologisches Profil auf.
Ziprasidon: Ein atypisches Antipsychotikum mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen.
Einzigartigkeit: this compound zeichnet sich durch seine spezifische N-Oxid-funktionelle Gruppe aus, die einzigartige chemische und pharmakologische Eigenschaften verleiht.
Wirkmechanismus
Target of Action
Aripiprazole N1-Oxide, also known as Aripiprazole N-Oxide, is a metabolite of the atypical antipsychotic drug Aripiprazole . The primary targets of Aripiprazole are dopamine D2 receptors (D2R) and serotonin 5-HT1A and 5-HT2A receptors . These receptors play crucial roles in regulating mood and behavior, and their dysregulation is associated with psychiatric disorders such as schizophrenia .
Mode of Action
Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors and as an antagonist at 5-HT2A receptors . As a partial agonist, Aripiprazole can both activate these receptors and block them, depending on the presence of other neurotransmitters . This unique mechanism, termed ‘functional selectivity’, allows Aripiprazole to modulate neurotransmitter activity in a context-dependent manner .
Biochemical Pathways
Aripiprazole affects multiple cellular pathways and impacts several neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . Aripiprazole also influences the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation .
Pharmacokinetics
Aripiprazole N1-Oxide is formed from Aripiprazole by the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Genetic polymorphisms in these enzymes can influence the metabolism and hence the bioavailability of Aripiprazole .
Result of Action
The molecular and cellular effects of Aripiprazole’s action are complex and multifaceted. It has been suggested that Aripiprazole may have effects on cell-protective mechanisms and neurite growth . Functionally, Aripiprazole is an inverse agonist at 5-HT2B receptors and displays partial agonist actions at 5-HT2A, 5-HT2C, D3, and D4 receptors .
Action Environment
Environmental factors, including genetic variations, can influence the action, efficacy, and stability of Aripiprazole . For instance, polymorphisms in genes encoding metabolizing enzymes (CYP2D6, CYP3A4, and CYP3A5) and the drug transporter ABCB1 can affect the therapeutic effect of Aripiprazole .
Biochemische Analyse
Biochemical Properties
Aripiprazole N1-Oxide interacts with various enzymes and proteins. It is formed from Aripiprazole by the cytochrome P450 . This interaction plays a crucial role in the metabolic pathway of Aripiprazole, leading to the formation of Aripiprazole N1-Oxide .
Cellular Effects
Aripiprazole N1-Oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase intracellular NADPH and glucose-6-phosphate dehydrogenase mRNA in PC12 cells . This suggests that Aripiprazole N1-Oxide activates a system that concurrently detoxifies reactive oxygen species and replenishes NADPH .
Molecular Mechanism
The molecular mechanism of Aripiprazole N1-Oxide is complex and involves multiple cellular pathways and neurotransmitter circuitries . It has been shown to affect cell-protective mechanisms and neurite growth, as well as differential effects on intracellular pathways such as extracellular signal-regulated kinase (ERK) compared with full D2R antagonists .
Temporal Effects in Laboratory Settings
It has been observed that Aripiprazole N1-Oxide rapidly reduces hyperdopaminergic activity selectively in MAM rats . This reduction persists following 7-day withdrawal from repeated treatment .
Dosage Effects in Animal Models
In animal models, the effects of Aripiprazole N1-Oxide vary with different dosages. For instance, a common dose of 3 mg/kg of Aripiprazole N1-Oxide had no effect on the abnormalities seen in the ASSR after acute NMDAr antagonism .
Metabolic Pathways
Aripiprazole N1-Oxide is involved in the metabolic pathways of Aripiprazole. It is formed from Aripiprazole by the cytochrome P450 , indicating its involvement in the cytochrome P450 metabolic pathway.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Aripiprazol-N-oxid erfolgt typischerweise durch Oxidation von Aripiprazol. Eine gängige Methode ist die Verwendung von Wasserstoffperoxid in Gegenwart eines Katalysators wie Natriumwolframat. Die Reaktion wird in einem wässrigen Medium bei einer kontrollierten Temperatur durchgeführt, um die selektive Bildung des N-Oxid-Derivats zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um den Reaktionsfortschritt zu überwachen und die Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aripiprazol-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung von Di-N-Oxid-Derivaten führen.
Reduktion: Reduktionsreaktionen können das N-Oxid zurück zum ursprünglichen Aripiprazol umwandeln.
Substitution: N-Oxid kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Natriumwolframat und wässriges Medium.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Hauptprodukte, die gebildet werden:
Di-N-Oxid-Derivate: Durch weitere Oxidation gebildet.
Ursprüngliches Aripiprazol: Durch Reduktion gebildet.
Substituierte Derivate: Durch nukleophile Substitutionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Brexpiprazole: Another antipsychotic with a similar mechanism of action but different receptor affinity.
Cariprazine: Shares partial agonist activity at dopamine receptors but has a distinct pharmacological profile.
Ziprasidone: An atypical antipsychotic with a different chemical structure but similar therapeutic uses.
Uniqueness: Aripiprazole N-oxide stands out due to its specific N-oxide functional group, which imparts unique chemical and pharmacological properties.
Eigenschaften
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437791 | |
Record name | Aripiprazole N1-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573691-09-5 | |
Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aripiprazole related compound F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aripiprazole N1-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARIPIPRAZOLE N1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Aripiprazole N-Oxide?
A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.
Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?
A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.